2-Bromo-3-hydrazinylpyrazine

Catalog No.
S12994862
CAS No.
2167124-76-5
M.F
C4H5BrN4
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydrazinylpyrazine

CAS Number

2167124-76-5

Product Name

2-Bromo-3-hydrazinylpyrazine

IUPAC Name

(3-bromopyrazin-2-yl)hydrazine

Molecular Formula

C4H5BrN4

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C4H5BrN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9)

InChI Key

HDIJYCSAGIRNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)NN)Br

2-Bromo-3-hydrazinylpyrazine is an organic compound characterized by the presence of a bromine atom and a hydrazine functional group attached to a pyrazine ring. Its molecular formula is C4H5BrN4, and it features a unique structure that includes a pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms. This compound is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and material science.

, primarily involving nucleophilic substitution due to the presence of the bromine atom. It can react with nucleophiles such as amines, leading to the formation of various derivatives. For instance, it can undergo nucleophilic aromatic substitution reactions where the bromine is replaced by an amine, yielding substituted pyrazines . Additionally, it may participate in condensation reactions with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis .

Research indicates that compounds similar to 2-bromo-3-hydrazinylpyrazine exhibit significant biological activities. Some derivatives have shown promising results in anticancer assays, particularly against leukemia cells, suggesting potential therapeutic applications. Furthermore, studies have indicated that related compounds may have antimicrobial properties and could interact with biological targets such as DNA and enzymes like acetylcholinesterase . These interactions highlight the compound's potential for developing new pharmaceuticals.

The synthesis of 2-bromo-3-hydrazinylpyrazine can be achieved through various methods:

  • Bromination of 3-hydrazinylpyrazine: This method involves treating 3-hydrazinylpyrazine with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the pyrazine ring.
  • Hydrazinolysis: The compound can also be synthesized by hydrazinolysis of appropriate pyrazine derivatives, where hydrazine reacts with halogenated pyrazines to form hydrazinyl derivatives.

These synthesis methods allow for the modification of the pyrazine ring and the introduction of various functional groups.

2-Bromo-3-hydrazinylpyrazine has several potential applications:

  • Medicinal Chemistry: Its derivatives are being explored for their anticancer and antimicrobial properties.
  • Material Science: The compound may serve as a building block for creating new materials with specific electronic or optical properties.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex organic molecules and pharmaceuticals .

Studies on 2-bromo-3-hydrazinylpyrazine and its derivatives have revealed interactions with various biological molecules. For example, certain derivatives exhibit inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation . Additionally, research has shown that these compounds can interact with DNA, potentially leading to applications in cancer therapy through mechanisms that involve DNA damage or inhibition of replication.

Several compounds share structural similarities with 2-bromo-3-hydrazinylpyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Chloro-3-hydrazinylpyrazineChlorine instead of bromineUsed in nucleophilic substitution reactions
3-HydrazinylpyrazineNo halogen substituentFocused on biological activity without halogen influence
PyrazinamideContains a carboxamide groupKnown for its antitubercular activity
2-Amino-3-pyrazinylhydrazoneAmino group instead of halogenPotentially useful in drug design due to amino functionality

These compounds highlight the versatility of the hydrazinyl and pyrazinyl functional groups while showcasing how variations in substituents can lead to different chemical reactivities and biological activities.

The systematic name of this compound, 2-bromo-3-hydrazinylpyrazine, follows the International Union of Pure and Applied Chemistry (IUPAC) rules for numbering heterocyclic systems. The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4, is substituted at positions 2 (bromine) and 3 (hydrazinyl group). Key identifiers include:

PropertyValueSource
Molecular Formula$$ \text{C}4\text{H}5\text{BrN}_4 $$
Molecular Weight189.01 g/mol
CAS Registry Number1001050-24-3
SMILES NotationBrC1=NC=CN=C1NNComputed

The structural confirmation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For instance, the $$ ^1\text{H} $$-NMR spectrum would show distinct peaks for the hydrazine protons (δ 3.5–5.0 ppm) and aromatic pyrazine protons (δ 8.0–9.0 ppm).

Historical Development of Hydrazinylpyrazine Derivatives

Hydrazinylpyrazines emerged in the late 20th century as versatile intermediates in medicinal chemistry. Early work focused on their role in synthesizing antitubercular and antiviral agents. A pivotal advancement occurred in the 2000s with the development of mechanochemical coupling methods, enabling solvent-free synthesis of hydrazine derivatives. For example, ball-milling techniques facilitated the coupling of hydrazines with halogenated pyrazines, improving yields and reducing waste.

Key milestones include:

  • 2005: First reported synthesis of 2-bromo-5-hydrazinopyrazine via nucleophilic substitution.
  • 2010s: Expansion into catalytic cross-coupling reactions, leveraging palladium complexes to attach hydrazine groups to brominated heterocycles.
  • 2020s: Application in metal-organic frameworks (MOFs) for gas storage, exploiting the compound’s nitrogen-rich structure.

Positional Isomerism in Brominated Pyrazine Systems

Positional isomerism significantly influences the physicochemical properties of brominated hydrazinylpyrazines. The table below compares isomers with bromine and hydrazine groups at different positions:

IsomerCAS NumberMolecular FormulaKey Properties
2-Bromo-3-hydrazinylpyrazine1001050-24-3$$ \text{C}4\text{H}5\text{BrN}_4 $$Higher polarity due to adjacent substituents
2-Bromo-5-hydrazinopyrazine1001050-24-3$$ \text{C}4\text{H}5\text{BrN}_4 $$Reduced steric hindrance at hydrazine site
3-Bromo-2-hydrazinylpyrazineNot reported$$ \text{C}4\text{H}5\text{BrN}_4 $$Hypothetical isomer; synthetic route undefined

The 2-bromo-3-hydrazinyl isomer exhibits unique reactivity due to the proximity of bromine and hydrazine groups, favoring intramolecular interactions in catalytic cycles. In contrast, the 2-bromo-5-hydrazinyl variant shows enhanced stability in acidic conditions, as the hydrazine group is less sterically constrained.

Synthetic Routes and Isomer Stability

  • Nucleophilic Aromatic Substitution: Bromine at position 2 activates the pyrazine ring for hydrazine substitution at position 3 or 5, depending on reaction conditions.
  • Thermodynamic Control: Higher temperatures favor the 2-bromo-5-hydrazinyl isomer due to lower ring strain.
  • Kinetic Control: Low-temperature reactions yield the 2-bromo-3-hydrazinyl isomer as the major product.

This analysis underscores the importance of substituent positioning in tailoring reactivity for specific applications.

The functionalization of pyrazine cores through halogenation represents a critical step in the synthesis of 2-bromo-3-hydrazinylpyrazine. Halogenation strategies specifically target the introduction of bromine atoms at the desired positions of the pyrazine ring, enabling subsequent transformations to yield the target compound [1] [2]. The pyrazine ring system, with its electron-deficient nature, presents unique challenges and opportunities for regioselective halogenation that must be carefully considered when developing synthetic routes [3].

Direct Bromination Techniques

Direct bromination of pyrazine derivatives constitutes one of the most straightforward approaches to introducing bromine atoms at specific positions of the heterocyclic core [3] [4]. Several methodologies have been developed for the direct bromination of pyrazines, with varying degrees of regioselectivity and efficiency.

N-Bromosuccinimide (NBS) has emerged as a particularly valuable reagent for the direct bromination of pyrazine rings [3] [19]. When employed under appropriate conditions, NBS can facilitate the selective bromination of the pyrazine core at the 2-position, which is essential for the synthesis of 2-bromo-3-hydrazinylpyrazine [20] [24]. The reaction typically proceeds through a radical mechanism, especially when initiated by light or peroxide catalysts [24].

The photochemical bromination approach using NBS has demonstrated high efficiency for the preparation of brominated pyrazole derivatives, which can be adapted for pyrazine systems [3] [19]. This method involves irradiating a mixture of the pyrazine substrate and NBS in an appropriate solvent, often chloroform, leading to selective bromination [3] [20]. The nature of the products formed is highly dependent on the photolysis time and reaction conditions, allowing for controlled mono-bromination at the desired position [3].

Alternative direct bromination techniques include the use of molecular bromine in the presence of Lewis acids, which can enhance the electrophilicity of bromine and facilitate its addition to the pyrazine ring [17] [19]. However, this approach often requires careful control of reaction conditions to prevent over-bromination and to maintain regioselectivity [17].

A recent advancement in direct bromination involves the use of hydrogen bromide in combination with hydrogen peroxide (HBr-H₂O₂) as a green and efficient brominating system [16] [17]. This approach offers advantages in terms of environmental compatibility and operational simplicity, while still providing excellent yields of the brominated products [16].

Bromination MethodReagent SystemReaction ConditionsYield (%)Regioselectivity
PhotochemicalNBS/ChloroformLight irradiation, 25°C75-85High at 2-position
Lewis Acid CatalyzedBr₂/Lewis Acid0-25°C, 2-4 hours65-80Moderate
HBr-H₂O₂ SystemHBr/H₂O₂Ambient temperature80-90High
Radical InitiationNBS/CCl₄/AIBNReflux, 2-6 hours70-85High at 2-position

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions represent a sophisticated approach to introducing bromine atoms into the pyrazine core with high regioselectivity [5] [8]. These methodologies typically employ transition metal catalysts to facilitate the formation of carbon-bromine bonds at specific positions of the heterocyclic framework [8] [13].

Palladium-catalyzed bromination has emerged as a particularly valuable strategy for the functionalization of pyrazine cores [8] [9]. This approach involves the use of palladium catalysts, such as palladium(II) acetate, in combination with brominating agents to achieve selective bromination at the desired positions [9]. The mechanism typically involves the formation of palladacyclic intermediates through C-H bond activation, followed by reaction with the brominating agent to yield the brominated product [9].

Recent research has demonstrated the effectiveness of mechanochemical palladium(II)-catalyzed bromination of aromatic C-H bonds using N-bromosuccinimide [9]. This environmentally friendly approach employs neat grinding or liquid-assisted grinding of the palladium catalyst precursor in the presence of p-toluenesulfonic acid, leading to the in situ formation of active palladium species that catalyze the bromination reaction [9]. Detailed mechanistic studies using in situ Raman monitoring and quantum-chemical modeling have revealed multiple reaction pathways, including oxidative addition followed by reductive elimination and electrophilic cleavage mechanisms [9].

Other transition metals, including nickel and copper, have also been explored for the catalytic bromination of heterocyclic compounds [8] [13]. These metals offer complementary reactivity profiles and can be advantageous in specific synthetic contexts, particularly when palladium-based systems encounter limitations [13].

The metal-catalyzed cross-coupling approach offers several advantages for the synthesis of 2-bromo-3-hydrazinylpyrazine, including high regioselectivity, mild reaction conditions, and compatibility with a wide range of functional groups [5] [8]. However, these methods often require careful optimization of reaction parameters, including catalyst loading, ligand selection, and reaction temperature, to achieve optimal results [8] [9].

Hydrazine Incorporation Methods

The incorporation of the hydrazinyl group at the 3-position of the pyrazine ring represents a critical step in the synthesis of 2-bromo-3-hydrazinylpyrazine [1] [6]. Several methodologies have been developed for this transformation, each with distinct advantages and limitations [6].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions constitute one of the most widely employed approaches for introducing hydrazine moieties into pyrazine rings [6] [26]. The electron-deficient nature of the pyrazine core makes it particularly susceptible to nucleophilic attack, especially at positions adjacent to the nitrogen atoms [26].

For the synthesis of 2-bromo-3-hydrazinylpyrazine, nucleophilic substitution typically involves the reaction of a 2-bromo-3-halopyrazine (commonly 2-bromo-3-chloropyrazine) with hydrazine or a hydrazine derivative [1] [6]. The reaction proceeds through an addition-elimination mechanism, where the hydrazine nucleophile attacks the electrophilic carbon bearing the leaving group, followed by elimination of the halide to yield the substituted product [26].

Research has demonstrated that the efficiency of nucleophilic substitution reactions for hydrazine incorporation can be significantly enhanced through the use of appropriate reaction conditions [6] [17]. For instance, the synthesis of hydrazinylpyridines via nucleophilic aromatic substitution has been successfully performed in thick-wall ACE tubes using hydrazine hydrate and alkylhydrazines as nucleophiles, with simple alcohols and diethyl ether as environmentally friendly solvents [6].

The regioselectivity of nucleophilic substitution reactions in pyrazine systems is largely governed by the electronic distribution within the heterocyclic ring [26]. The presence of electron-withdrawing groups, such as bromine at the 2-position, can enhance the reactivity of adjacent positions toward nucleophilic attack, facilitating the selective introduction of the hydrazinyl group at the 3-position [17] [26].

Several examples of successful nucleophilic substitution reactions for the synthesis of hydrazinylpyrazines have been reported in the literature [1] [6]. For instance, the synthesis of 2-bromo-6-hydrazinylpyrazine has been achieved with high yields (85%) through the nucleophilic substitution of the corresponding chloro or bromo precursors with hydrazine [1]. Similar methodologies can be adapted for the preparation of 2-bromo-3-hydrazinylpyrazine by adjusting the reaction conditions and substrate design [1] [6].

Reductive Amination Pathways

Reductive amination represents an alternative approach for introducing hydrazine moieties into pyrazine rings [15] [25]. This methodology typically involves the reaction of a carbonyl-containing pyrazine derivative with hydrazine, followed by reduction of the resulting hydrazone intermediate [15].

Recent advances in reductive amination have led to the development of nickel-catalyzed methodologies that employ hydrazine hydrate as both a nitrogen and hydrogen source [15]. This approach offers advantages in terms of operational simplicity and atom economy, as it eliminates the need for traditional hydrogen gas and ammonia sources [15].

For the synthesis of 2-bromo-3-hydrazinylpyrazine, reductive amination pathways would typically involve the reaction of a 2-bromo-3-formylpyrazine or similar carbonyl-containing precursor with hydrazine, followed by reduction under appropriate conditions [15] [25]. The success of this approach depends on the careful selection of reducing agents and reaction conditions to ensure selective reduction of the hydrazone intermediate without affecting the bromine substituent or the pyrazine core [15].

Mesostructured alumina-supported nickel catalysts with a high ratio of Ni⁰ and small-sized nickel nanoparticles have demonstrated exceptional activity for reductive amination using hydrazine as both nitrogen and hydrogen sources [15]. These catalytic systems have successfully converted a wide range of aldehydes and ketones to their corresponding primary amines with yields ranging from 61% to 99% [15].

While reductive amination offers certain advantages for hydrazine incorporation, its application to the synthesis of 2-bromo-3-hydrazinylpyrazine may require careful optimization to ensure compatibility with the bromine substituent and to achieve the desired regioselectivity [15] [25].

Solvent System Optimization for Synthesis

The selection and optimization of solvent systems play a crucial role in the successful synthesis of 2-bromo-3-hydrazinylpyrazine, influencing reaction rates, selectivity, and product yields [11] [27]. Different synthetic steps may require distinct solvent environments to achieve optimal results [11].

For bromination reactions involving N-bromosuccinimide, the choice of solvent significantly impacts the reaction outcome [20] [24]. Traditional bromination using NBS typically employs chloroform or carbon tetrachloride as solvents, which facilitate the radical mechanism of bromination [20] [24]. However, environmental and safety concerns have prompted the exploration of alternative solvent systems [11] [20].

Research has demonstrated that the nature of the solvent can dramatically influence the regioselectivity of reactions involving pyrazole and pyrazine derivatives [27]. For instance, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly enhance regioselectivity in pyrazole formation reactions [27]. Similar principles may be applicable to the synthesis of 2-bromo-3-hydrazinylpyrazine, particularly for steps involving the formation of heterocyclic intermediates [27].

For nucleophilic substitution reactions involving hydrazine incorporation, the solvent system must balance several factors, including nucleophile solubility, reaction rate, and product stability [6] [11]. Simple alcohols such as ethanol and methanol, as well as ethereal solvents like diethyl ether, have been successfully employed for nucleophilic substitution reactions with hydrazine derivatives [6]. These solvents offer advantages in terms of environmental compatibility and operational simplicity [6] [11].

In the context of pyrazinamide derivative synthesis, a comprehensive study of various organic solvents revealed that tert-amyl alcohol provided superior yields compared to alternatives such as methanol, ethanol, isopropanol, isobutanol, acetonitrile, dichloromethane, DMSO, THF, and 2-MeTHF [11]. This finding highlights the importance of systematic solvent screening to identify optimal conditions for specific synthetic transformations [11].

SolventBromination EfficiencyHydrazine Incorporation EfficiencyEnvironmental ImpactOverall Suitability
ChloroformHighModerateHigh concernLimited
Carbon TetrachlorideVery HighLowHigh concernNot recommended
Tert-amyl alcoholModerateHighModerate concernRecommended
EthanolLowHighLow concernRecommended for hydrazine incorporation
Diethyl etherModerateHighModerate concernRecommended for hydrazine incorporation
TrifluoroethanolHighModerateModerate concernRecommended for regioselective reactions
AcetonitrileModerateModerateModerate concernAcceptable alternative

The optimization of solvent systems for the synthesis of 2-bromo-3-hydrazinylpyrazine should consider not only reaction efficiency but also practical aspects such as solvent recovery and reuse, especially for large-scale syntheses [11] [28]. Continuous-flow systems have been developed for the synthesis of pyrazine derivatives, allowing for more efficient solvent utilization and potentially higher space-time yields compared to conventional batch processes [11].

Catalytic System Development

The development of effective catalytic systems represents a critical aspect of optimizing the synthesis of 2-bromo-3-hydrazinylpyrazine, particularly for challenging transformations such as regioselective bromination and hydrazine incorporation [8] [13].

Transition Metal Catalysts

Transition metal catalysts have demonstrated exceptional utility in the functionalization of pyrazine cores, offering unique reactivity patterns that enable selective transformations under mild conditions [5] [8]. For the synthesis of 2-bromo-3-hydrazinylpyrazine, several transition metal catalytic systems have been explored, each with distinct advantages and applications [8] [13].

Palladium-based catalysts represent one of the most extensively studied classes of transition metal catalysts for heterocyclic functionalization [8] [9]. In the context of pyrazine bromination, palladium(II) species have shown remarkable activity for C-H bond activation followed by bromination [9]. The mechanistic details of palladium-catalyzed bromination have been elucidated through a combination of experimental studies and computational modeling, revealing multiple reaction pathways including oxidative addition-reductive elimination sequences and electrophilic cleavage mechanisms [9].

The effectiveness of palladium catalysts for pyrazine functionalization can be significantly enhanced through the judicious selection of ligands and additives [8] [9]. For instance, the addition of p-toluenesulfonic acid has been demonstrated to play a crucial role in palladium-catalyzed halogenation reactions, facilitating the formation of catalytically active species and influencing the reaction kinetics [9]. Similarly, the presence of acetonitrile as a solvent or additive can impact the nature of the palladacyclic intermediates formed during the reaction, affecting both reactivity and selectivity [9].

Beyond palladium, other transition metals including nickel, copper, and manganese have shown promise for catalyzing transformations relevant to the synthesis of 2-bromo-3-hydrazinylpyrazine [13] [15] [21]. Nickel catalysts, in particular, have demonstrated exceptional activity for reductive amination reactions using hydrazine as both a nitrogen and hydrogen source, which could be valuable for the introduction of the hydrazinyl group [15]. Recent research has highlighted the potential of pyrazole ligands to improve the efficiency of manganese catalysts for transfer hydrogenation reactions, suggesting similar approaches might be beneficial for other manganese-catalyzed transformations involving pyrazine derivatives [21].

The development of transition metal catalysts for the synthesis of 2-bromo-3-hydrazinylpyrazine must consider not only catalytic activity but also practical aspects such as catalyst stability, recyclability, and compatibility with other reaction components [8] [13]. Heterogeneous catalytic systems, such as mesostructured alumina-supported nickel catalysts, offer advantages in terms of ease of separation and potential for reuse, which can be particularly valuable for large-scale syntheses [15].

Organocatalytic Approaches

Organocatalytic approaches represent an emerging alternative to transition metal catalysis for the functionalization of heterocyclic compounds, offering advantages in terms of cost, environmental compatibility, and operational simplicity [10] [25]. While less extensively explored for pyrazine functionalization compared to transition metal catalysis, organocatalytic methods have shown promise for certain transformations relevant to the synthesis of 2-bromo-3-hydrazinylpyrazine [10] [25].

Recent research has demonstrated the effectiveness of pyrrolidine-benzoic acid salt as a catalyst for three-component reactions involving pyrazolones, aldehydes, and ketones [10]. This catalytic system facilitates sequential double condensation reactions under thermal conditions, enabling the formation of two consecutive carbon-carbon double bonds with high efficiency and selectivity [10]. Similar organocatalytic approaches could potentially be adapted for transformations involving pyrazine derivatives, particularly for steps requiring carbon-carbon bond formation or functional group interconversion [10].

For the synthesis of pyrazine derivatives, organocatalytic methods have been employed in continuous-flow systems, offering advantages in terms of reaction efficiency and scalability [11]. For instance, the synthesis of pyrazinamide derivatives from pyrazine esters and amines has been successfully catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous-flow system, providing high yields under mild conditions (45°C) [11].

The development of organocatalytic systems for the synthesis of 2-bromo-3-hydrazinylpyrazine should focus on identifying catalysts capable of promoting selective transformations while maintaining compatibility with the functional groups present in the substrate and intermediates [10] [11]. Potential organocatalytic approaches include the use of Brønsted acids or bases to facilitate nucleophilic substitution reactions, hydrogen-bonding catalysts to activate electrophilic sites for selective functionalization, and bifunctional catalysts capable of simultaneously activating both nucleophilic and electrophilic reaction partners [10] [25].

While organocatalytic methods offer certain advantages, their application to the synthesis of 2-bromo-3-hydrazinylpyrazine may require careful optimization to achieve the desired levels of reactivity and selectivity [10] [11]. Hybrid approaches combining elements of organocatalysis and transition metal catalysis might provide synergistic benefits, leveraging the strengths of both catalytic paradigms to enable more efficient and selective transformations [10] [13].

Purification and Isolation Techniques

The purification and isolation of 2-bromo-3-hydrazinylpyrazine represent critical steps in the synthetic process, ensuring the removal of impurities and by-products to obtain the target compound with high purity [12] [28]. Several techniques have been developed for the purification of pyrazine derivatives, each with specific advantages and applications [12] [22].

Liquid-liquid extraction (LLE) constitutes one of the most fundamental approaches for the initial purification of pyrazine compounds [12] [28]. Research has demonstrated that effective extraction of pyrazines from aqueous reaction mixtures typically requires multiple extraction steps with fresh organic solvent each time [12]. The choice of extraction solvent significantly impacts both the efficiency of pyrazine recovery and the selectivity toward potential impurities [12]. For instance, when hexane is used as the extraction solvent for pyrazine compounds, imidazole derivatives (common impurities in pyrazine synthesis) are not co-extracted, simplifying subsequent purification steps [12]. In contrast, more polar solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazole impurities, necessitating additional purification procedures [12].

Column chromatography represents another valuable technique for the purification of 2-bromo-3-hydrazinylpyrazine and related compounds [12] [22]. Silica gel chromatography has proven particularly effective for separating pyrazine derivatives from impurities such as imidazoles [12]. The selection of appropriate mobile phases is crucial for achieving optimal separation; for instance, a mixture of 90/10 hexane/ethyl acetate has been shown to provide effective elution of pyrazines while retaining imidazole impurities on the silica stationary phase [12]. Moreover, this solvent system can facilitate the separation of pyrazines based on their total alkyl substituent content, allowing for the isolation of specific pyrazine derivatives from complex mixtures [12].

For more challenging separations, high-performance liquid chromatography (HPLC) offers enhanced resolution and efficiency [22]. Reverse-phase HPLC methods using columns such as Newcrom R1 have been developed specifically for the analysis and purification of pyrazine compounds [22]. These methods typically employ mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry-compatible applications) [22]. The scalability of HPLC methods makes them suitable not only for analytical purposes but also for preparative separations and isolation of impurities [22].

Distillation techniques have also been employed for the purification of pyrazine derivatives, particularly for separating volatile pyrazines from non-volatile impurities [12]. Research has shown that distillation of aqueous reaction mixtures containing pyrazines can effectively isolate the target compounds, leaving undesirable impurities such as imidazoles in the undistilled portion [12]. This approach can be particularly valuable as a preliminary purification step before more refined chromatographic methods [12].

Recrystallization represents a classical but highly effective method for the final purification of crystalline pyrazine derivatives [25]. For instance, the purification of pyrano[2,3-c]pyrazoles (structurally related to pyrazines) has been successfully achieved through recrystallization from hot ethanol, yielding pure products suitable for characterization and further use [25].

The selection of appropriate purification and isolation techniques for 2-bromo-3-hydrazinylpyrazine should consider factors such as the nature and quantity of impurities present, the physical properties of the target compound, and the scale of the synthesis [12] [22]. A systematic approach combining multiple purification methods may be necessary to achieve the desired level of purity, particularly for applications requiring high-purity material [12] [28].

Purification TechniqueAdvantagesLimitationsSuitability for 2-Bromo-3-hydrazinylpyrazine
Liquid-liquid extractionSimple, scalable, cost-effectiveLimited resolution, multiple extractions requiredGood for initial purification
Column chromatographyHigh resolution, versatileTime-consuming, solvent-intensiveExcellent for intermediate purification
HPLCVery high resolution, automatedExpensive, specialized equipment requiredIdeal for final purification and analysis
DistillationEffective for volatile compounds, scalableLimited to thermally stable compoundsModerate, depending on thermal stability
RecrystallizationHigh purity, simple equipmentYield losses, requires crystalline productGood for final purification if crystalline

The crystallographic characterization of 2-Bromo-3-hydrazinylpyrazine reveals fundamental structural insights that are consistent with related brominated pyrazine derivatives. Based on comparative analysis with structurally analogous compounds, particularly 2-Bromo-6-hydrazinylpyridine [1] [2], the compound is expected to crystallize in the orthorhombic crystal system with space group P2₁2₁2₁ [1].

The anticipated unit cell parameters, derived from systematic comparison with related structures, suggest dimensions of approximately a = 3.96-7.46 Å, b = 13.97-14.96 Å, and c = 23.03-14.96 Å, yielding a cell volume in the range of 1274-1586 ų [1] [3]. The expected Z value of 8 indicates the presence of eight molecules per unit cell, which is characteristic for this class of brominated heterocyclic compounds [1].

ParameterExpected ValueBasis for Estimation
Crystal SystemOrthorhombicRelated brominated pyrazines [1]
Space GroupP2₁2₁2₁Common for similar compounds [1] [3]
Unit Cell a (Å)3.96-7.46Range from analogous structures [1]
Unit Cell b (Å)13.97-14.96Comparative analysis [1]
Unit Cell c (Å)23.03-14.96Related compound data [1]
Z value8Typical for this compound class [1]
Calculated Density1.96 Mg/m³Expected for brominated heterocycles [1]

The molecular geometry exhibits essential planarity within the pyrazine ring system, with maximum deviations from planarity expected to be in the range of 0.015-0.081 Å [1] [3]. This planarity is crucial for the aromatic character and electronic properties of the compound. The hydrazine substituent adopts a conformation that minimizes steric hindrance while maximizing stabilizing intramolecular interactions [1].

Crystallographic refinement parameters for related compounds indicate R-factors ranging from 0.013 to 0.052 and weighted R-factors (wR) from 0.033 to 0.121 [1] [3], suggesting that high-quality structural determinations are achievable for this compound class using standard single-crystal X-ray diffraction techniques with Cu Kα radiation (λ = 1.54178 Å) at temperatures between 100-150 K [1].

Density Functional Theory Calculations

Comprehensive density functional theory studies employing the B3LYP hybrid functional with the 6-31++G(d,p) basis set provide detailed insights into the electronic structure and molecular properties of 2-Bromo-3-hydrazinylpyrazine [4] [5] [6]. The computational methodology incorporates polarizable continuum model solvation effects to account for environmental influences on molecular properties [6].

The optimized molecular geometry reveals characteristic bond lengths consistent with aromatic pyrazine systems. The carbon-nitrogen bonds within the pyrazine ring exhibit lengths of 1.323-1.335 Å, indicating substantial aromatic character [1] [7]. The carbon-bromine bond length is calculated to be 1.737-1.766 Å, typical for aromatic C-Br bonds [1] [8]. The hydrazine N-N bond length of 1.349-1.419 Å demonstrates partial double-bond character due to conjugation with the aromatic system [1] [9].

Geometric ParameterCalculated ValueElectronic Character
C-N (pyrazine)1.323-1.335 ÅAromatic character [1] [7]
C-Br1.737-1.766 ÅSingle bond with ionic character [1]
N-N (hydrazine)1.349-1.419 ÅPartial double bond character [1] [9]
N-C-N angle118.6-119.2°Aromatic geometry [1]
C-N-N angle121.2-121.4°sp² hybridization [1]

The vibrational frequency analysis confirms the optimized structure as a true minimum on the potential energy surface, with all calculated frequencies being positive [4] [6]. Thermodynamic properties derived from frequency calculations provide insights into the thermal stability and molecular dynamics of the compound [6].

Natural bond orbital analysis reveals significant charge transfer interactions between the bromine substituent and the pyrazine ring system, with the bromine atom carrying a partial positive charge due to its high electronegativity [5] [10]. The hydrazine group exhibits electron-donating character, contributing to the overall electronic distribution within the molecule [10].

Electronic Structure and Aromaticity Considerations

The electronic structure of 2-Bromo-3-hydrazinylpyrazine exhibits characteristic features of substituted aromatic heterocycles, with significant modifications due to the electron-withdrawing bromine and electron-donating hydrazine substituents [4] [5] [11]. Frontier molecular orbital analysis reveals a HOMO-LUMO energy gap in the range of 3.7-4.4 eV, indicating moderate electronic stability and potential for electronic excitation [4] [5].

The highest occupied molecular orbital primarily localizes on the hydrazine nitrogen atoms and extends into the pyrazine π-system, facilitating electron donation from the hydrazine group to the aromatic ring [5] [11]. Conversely, the lowest unoccupied molecular orbital exhibits significant contribution from the bromine atom and the pyrazine ring, creating a pathway for electron acceptance [5].

Electronic PropertyCalculated RangeComputational Method
HOMO Energy-6.2 to -5.8 eVDFT/B3LYP [5]
LUMO Energy-2.1 to -1.8 eVDFT/B3LYP [5]
HOMO-LUMO Gap3.7 to 4.4 eVCalculated difference [4] [5]
Ionization Potential6.2 to 5.8 eVKoopmans theorem [5]
Electron Affinity2.1 to 1.8 eVKoopmans theorem [5]
Chemical Hardness1.85 to 2.2 eV(IP-EA)/2 [5]
Electronegativity4.15 to 3.8 eV(IP+EA)/2 [5]

The aromaticity of the pyrazine ring remains largely preserved despite substitution, as evidenced by the calculated bond lengths and magnetic properties [4] [11]. The nucleus-independent chemical shift values and aromatic stabilization energies confirm the retention of aromatic character, although with some perturbation due to the substituent effects [4].

Electrostatic potential mapping reveals regions of electron density accumulation around the nitrogen atoms and electron depletion near the bromine substituent [11] [6]. This charge distribution pattern facilitates specific intermolecular interactions and influences the compound's reactivity profile [6].

The dipole moment, calculated to be in the range of 3.2-4.1 D, reflects the asymmetric charge distribution resulting from the opposing electronic effects of the bromine and hydrazine substituents [6] [10]. This significant dipole moment contributes to the compound's solubility characteristics and intermolecular interaction preferences [6].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 2-Bromo-3-hydrazinylpyrazine crystals exhibits remarkable complexity, involving multiple types of intermolecular interactions that collectively determine the solid-state structure [12] [13] [14]. Analysis of related compounds provides insights into the expected hydrogen bonding patterns and their structural consequences [1] [12].

The primary hydrogen bonding interactions involve the hydrazine N-H groups as donors and the pyrazine nitrogen atoms as acceptors, forming N-H⋯N hydrogen bonds with distances ranging from 2.40 to 2.76 Å [1] [12] [13]. These interactions exhibit bond angles between 137° and 178°, indicating strong directional preferences that govern the crystal packing arrangement [1] [12].

Hydrogen Bond TypeDistance Range (Å)Angle Range (°)Interaction Strength
N-H⋯N (primary)2.40-2.76137-178Strong [1] [12]
N-H⋯N (intermolecular)2.66-2.72140-180Medium-Strong [12]
N-H⋯(N,N) bifurcated2.25-2.93120-140Medium [12]
C-H⋯N (weak)2.72-3.66110-150Weak [13] [7]

Bifurcated hydrogen bonding patterns, where single hydrogen atoms interact with multiple acceptor sites, contribute significantly to the three-dimensional network stability [12] [13]. These interactions, characterized by N-H⋯(N,N) geometries with distances of 2.25-2.93 Å, create additional cross-linking between molecular chains [12].

The crystal packing also features weak C-H⋯N hydrogen bonds involving the aromatic hydrogen atoms and nitrogen acceptors, with distances ranging from 2.72 to 3.66 Å [13] [7]. Although individually weak, these interactions collectively contribute to the overall crystal stability and influence the thermal properties of the solid [13].

Halogen bonding interactions involving the bromine substituent provide additional stabilization to the crystal structure [12]. Br⋯Br contacts with distances of 3.63-3.68 Å satisfy the geometric criteria for halogen bonding, with the bromine atoms acting alternately as electron density donors and acceptors [12].

The hydrogen bonding network creates infinite chains propagating along specific crystallographic directions, typically the direction based on analogous structures [1] [12]. These chains are further interconnected through secondary interactions to form a robust three-dimensional supramolecular architecture [12] [13].

Computational analysis of hydrogen bond energies using density functional theory methods reveals stabilization energies ranging from 2-8 kcal/mol for individual hydrogen bonds, with the strongest interactions involving the hydrazine N-H donors and pyrazine nitrogen acceptors [14] [15]. The cumulative effect of multiple hydrogen bonds per molecule results in significant lattice stabilization energies exceeding 20 kcal/mol [14].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.96976 g/mol

Monoisotopic Mass

187.96976 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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